While the provided abstracts don't explicitly detail the synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole itself, they showcase its use as a starting material or intermediate in various reactions. For example, it serves as a precursor in the synthesis of Mannich base derivatives [] and benzimidazole-substituted 1,3,4-thiadiazole Schiff's bases []. The reaction conditions and reagents employed vary depending on the target compound.
7.1 Antimicrobial Agents: Several 5-Chloro-2-(trifluoromethyl)benzimidazole derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains [, , , ].
7.2 Anthelmintic Agents: Research indicates that certain benzimidazole derivatives, potentially including 5-Chloro-2-(trifluoromethyl)benzimidazole, show anthelmintic activity against parasites like Taenia crassiceps cysticerci [].
7.3 Anti-inflammatory Agents: Studies suggest the potential of benzimidazole derivatives, including 5-Chloro-2-(trifluoromethyl)benzimidazole, in developing anti-inflammatory agents [, ].
7.4 Anticancer Agents: Several 5-Chloro-2-(trifluoromethyl)benzimidazole derivatives demonstrate promising anticancer activities against various cancer cell lines, including breast cancer, gastric cancer, and cervical cancer [, , , , ].
7.5 Antihypertensive Agents: Studies have explored the use of 5-Chloro-2-(trifluoromethyl)benzimidazole derivatives as potential antihypertensive agents targeting angiotensin II receptors [].
7.6 Glycine Transporter 1 Inhibitors: Compound 7n, a derivative of 5-Chloro-2-(trifluoromethyl)benzimidazole, has been identified as a potent and orally available GlyT1 inhibitor, showing potential for treating neurological disorders [].
7.7 Transient Receptor Potential Vanilloid 1 Antagonists: Compound 4 (mavatrep), another derivative, acts as a potent TRPV1 antagonist, exhibiting efficacy in pain models and suggesting its potential as a pain therapeutic [].
7.8 AMP-Activated Protein Kinase Activators: Compound 42 (MK-3903), a benzimidazole-based compound, functions as a direct AMPK activator and demonstrates potential for treating metabolic disorders like type 2 diabetes [].
7.9 Inhibitors of Interleukin 4 Gene Expression: Certain benzimidazole derivatives, possibly including 5-Chloro-2-(trifluoromethyl)benzimidazole, are under investigation for their potential to inhibit interleukin 4 gene expression, making them relevant for allergy and asthma treatment [].
7.10 Pesticidal Agents: 5-Chloro-2-(trifluoromethyl)benzimidazole derivatives have shown promising insecticidal and fungicidal activities, suggesting their potential application as novel pesticidal agents [].
7.11 GPR39 Agonists: Research has identified 5-Chloro-2-(trifluoromethyl)benzimidazole derivatives, specifically LY2784544, as novel GPR39 agonists, opening new avenues for understanding and potentially targeting this receptor [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: